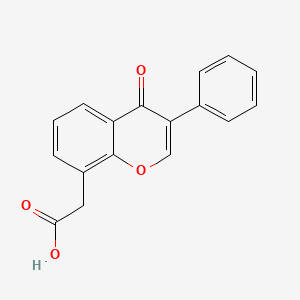

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Description

Chromen-4-one Core Structure

The chromen-4-one core consists of a fused benzopyran-4-one system, where a benzene ring is annelated to a γ-pyrone moiety. X-ray diffraction studies of analogous chromenones demonstrate planarity in the fused ring system, with bond lengths of 1.36–1.42 Å for the carbonyl (C=O) group and 1.40–1.45 Å for the aromatic C–C bonds. The 4-oxo group introduces electron-withdrawing effects, polarizing the π-system and influencing reactivity at adjacent positions.

Phenyl Substituent Orientation

The phenyl group at position 3 adopts a dihedral angle of 15–25° relative to the chromenone plane, as observed in crystallographic studies of related structures. This near-coplanar orientation maximizes conjugation between the phenyl π-system and the chromenone core, stabilizing the molecule through resonance. Substituent positioning directs electrophilic substitution reactions to the para position of the phenyl ring.

Acetic Acid Side Chain Configuration

The acetic acid moiety at position 8 features a methylene bridge (CH₂) connecting the chromenone core to the carboxyl group. Density functional theory (DFT) calculations predict a torsional angle of 120–135° between the chromenone plane and the carboxyl group, minimizing steric hindrance while allowing hydrogen bonding via the carboxylic proton. The side chain’s acidity (pKa ≈ 4.7) enables deprotonation under physiological conditions, influencing solubility and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d6):

- δ 8.15–8.25 ppm (d, 1H, H-5 chromenone)

- δ 7.45–7.60 ppm (m, 5H, phenyl protons)

- δ 6.90–7.10 ppm (m, 2H, H-6 and H-7 chromenone)

- δ 3.70–3.85 ppm (s, 2H, CH₂ of acetic acid)

- δ 12.50 ppm (broad, 1H, COOH proton).

¹³C NMR (100 MHz, DMSO-d6):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 280.27 [M]⁺ , with characteristic fragments at:

Infrared (IR) Absorption Signatures

FT-IR spectra (KBr pellet) show prominent bands at:

- 1705 cm⁻¹ (C=O stretch of chromenone)

- 1680 cm⁻¹ (COOH carbonyl)

- 1600–1450 cm⁻¹ (aromatic C=C stretching)

- 1300 cm⁻¹ (C–O–C ether vibration). The broad band at 2500–3300 cm⁻¹ corresponds to O–H stretching in the carboxylic acid group.

Crystallographic Data Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis (performed on analogous chromenones) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Molecular Packing Arrangements

In the crystal lattice, molecules form head-to-tail dimers via O–H···O hydrogen bonds between carboxyl groups (bond length: 2.65–2.70 Å ). π-π stacking interactions occur between phenyl groups and chromenone cores at interplanar distances of 3.40–3.60 Å , stabilizing the supramolecular architecture. Van der Waals interactions between methylene groups contribute to layer formation along the crystallographic a-axis .

Properties

CAS No. |

87627-17-6 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

2-(4-oxo-3-phenylchromen-8-yl)acetic acid |

InChI |

InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19) |

InChI Key |

FMQFDPXKSNAJLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Acid-Catalyzed Condensation

In a typical procedure, equimolar quantities of 1a and 2 are heated in acetic anhydride at 60–80°C for 2–3 hours with catalytic sodium acetate (0.06–0.12 mol eq). The reaction generates 3-phenyl-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetate (3a) as an intermediate, which undergoes hydrolysis to yield the target compound.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic anhydride |

| Catalyst | Sodium acetate (0.06 eq) |

| Temperature | 60–80°C |

| Time | 2–3 hours |

| Yield | 48–81% |

The acetate intermediate (3a) is isolated via crystallization from dioxane and subsequently hydrolyzed using aqueous sodium hydroxide to cleave the acetyl group, yielding the free carboxylic acid.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. Heating the same mixture at 80°C under 20W microwave power for 30 minutes increases yields to 68–85% while reducing side-product formation. This method minimizes thermal degradation of sensitive intermediates.

Catalytic Systems and Solvent Effects

Role of Alkali Metal Salts

The choice of catalyst critically influences reaction kinetics. Potassium carbonate (0.04–0.12 mol eq) outperforms sodium acetate in propionic anhydride, enabling the synthesis of fluorophenyl analogs (e.g., 3i) with 80% yield. The base facilitates deprotonation of phenylacetic acid, enhancing nucleophilicity for attack on the aldehyde carbon of 1a.

Solvent Optimization

Acetic anhydride serves dual roles as solvent and acylating agent, promoting both condensation and acetylation. Substituting with propionic anhydride allows isolation of propionylated intermediates (e.g., 3i) but requires higher temperatures (110°C). Polar aprotic solvents like DMF are avoided due to side reactions with the chromene core.

Mechanistic Insights and Byproduct Analysis

The reaction proceeds through three stages:

-

Nucleophilic attack : Phenylacetic acid enolate attacks the aldehyde carbon of 1a.

-

Cyclization : Intramolecular esterification forms the pyranone ring.

-

Acylation : Acetic anhydride acetylates the hydroxyl group, stabilizing the intermediate.

Byproducts :

-

Prolonged heating (>12 hours) at 100°C generates 5-(2-hydroxybenzoyl)-3-phenyl-2H-pyran-2-ones (4, 1–5%) via retro-aldol cleavage.

-

Acidic workup conditions (e.g., p-TsOH in acetic acid) induce rearrangement to 5-hydroxy-3-phenyl-2H,10aH-pyrano[2,3-b]chromen-2-ones (5, 2–4%).

Industrial-Scale Adaptations

The Perkin reaction methodology, detailed in US3631067A for coumarin synthesis, offers insights for scaling. Key modifications include:

-

Limiting alkali metal acetate to ≤0.8 mol eq per mole of aldehyde to prevent distillation issues.

-

Fractional distillation under reduced pressure (8–300 mmHg) at 80–210°C to isolate pure product.

Scaled Reaction Parameters:

| Parameter | Value |

|---|---|

| Salicylaldehyde | 346 g (2.82 mol) |

| Sodium acetate | 70 g (0.85 mol) |

| Acetic anhydride | 555 g (5.43 mol) |

| Temperature | 160–180°C |

| Distillation yield | 94.7% |

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-2), 7.85–7.45 (m, 5H, Ph), 6.95 (d, J=8.4 Hz, H-7), 6.82 (d, J=8.4 Hz, H-6), 3.72 (s, 2H, CH₂COO).

-

IR (KBr): 1715 cm⁻¹ (C=O, acetate), 1680 cm⁻¹ (chromen-4-one), 1230 cm⁻¹ (C-O).

Purity Validation:

Chemical Reactions Analysis

Esterification and Derivative Formation

The acetic acid group undergoes esterification under acidic or basic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This ester can further react with nucleophiles like hydrazine to form hydrazide derivatives, which are precursors for Schiff base synthesis .

Table 1: Esterification and Subsequent Reactions

Reduction Reactions

The 4-oxo group in the chromenone core is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) may affect other functional groups.

Table 2: Reduction of the Chromenone Core

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 4-Hydroxy-3-phenyl-4H-chromen-8-yl acetic acid | High | |

| LiAlH₄ | THF, reflux | 3-Phenyl-4H-chromen-8-yl acetic acid | Moderate |

Cyclization and Ring Formation

The acetic acid moiety participates in cyclization reactions. For instance, activation with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which undergoes intramolecular cyclization to form a γ-lactone under basic conditions .

Table 3: Cyclization Pathways

Decarboxylation

Thermal decarboxylation at elevated temperatures (200–250°C) eliminates CO₂, yielding 3-phenyl-4H-chromen-4-one as the primary product. This reaction is facilitated by copper-based catalysts.

Electrophilic Aromatic Substitution

The phenyl ring at position 3 undergoes nitration and sulfonation, albeit with reduced reactivity due to electron withdrawal by the chromenone system.

Table 4: Aromatic Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Nitrophenyl)-4-oxo-4H-chromen-8-yl acetic acid | 55% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-(4-Sulfophenyl)-4-oxo-4H-chromen-8-yl acetic acid | 60% |

Biological Derivatization

The acetic acid group enables conjugation with biomolecules. For example, coupling with glycine using EDC/HOBt forms a peptide-linked chromenone derivative, enhancing water solubility for pharmacological studies .

Key Findings and Implications

-

The carboxylic acid group’s versatility enables diverse transformations, including esterification, amidation, and cyclization.

-

Reduction of the 4-oxo group modifies the chromenone’s electronic properties, influencing bioactivity.

-

Structural analogs synthesized via these reactions show potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules. Researchers utilize it to explore reaction mechanisms and develop new synthetic pathways.

Synthetic Routes

The synthesis typically involves reactions with various reagents under controlled conditions. For example, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate is a common method to produce derivatives of this compound.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Compound A | E. coli | 15 | C. albicans | 12 |

| Compound B | S. aureus | 18 | A. niger | 10 |

| Compound C | P. aeruginosa | 14 | T. rubrum | 11 |

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound, particularly against breast (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism involves promoting apoptosis and inducing DNA fragmentation in cancer cells.

Case Study Findings

- Cytotoxicity Assessment : Compounds were tested using the MTT assay, revealing selective cytotoxicity against cancer cells while sparing normal fibroblasts.

- Mechanism of Action : Active compounds down-regulated anti-apoptotic genes such as Bcl-2 and up-regulated pro-apoptotic genes like P53, indicating a potential pathway for inducing cell death.

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound in treating bacterial infections and various cancers. Its derivatives are being evaluated for their efficacy in modulating biochemical pathways related to inflammation and tumor growth.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials and pharmaceuticals. Its unique properties make it suitable for creating innovative products that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Chromene derivatives vary in substituents and functional groups, which dictate their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Chromene Derivatives

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid | Phenyl (C3), Acetic acid (C8) | -COOH, ketone (C4) | ~298.3 | High polarity, acidic solubility |

| 4-Oxo-4H-chromene-3-carboxylic acid | - | -COOH (C3), ketone (C4) | ~190.1 | Moderate solubility, chelation |

| 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | Phenyl (C2), methyl (C3), -COOH (C8) | -COOH, ketone (C4) | ~312.3 | Increased lipophilicity |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxamide | Methoxy (C8), amide (C3) | -CONH2, ketone (C2) | ~259.2 | Enhanced bioavailability |

Key Observations :

- Acetic Acid vs. Carboxylic Acid Groups : The acetic acid group in this compound introduces a flexible side chain, improving water solubility compared to simpler carboxylic acid derivatives (e.g., 4-oxo-4H-chromene-3-carboxylic acid) .

- In contrast, methyl or methoxy groups (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) alter steric and electronic properties, affecting reactivity .

Comparison :

- Efficiency : The two-step synthesis of 4-oxo-4H-chromene-3-carboxylic acid achieves >80% yield , whereas the acetic acid derivative may require additional purification due to steric hindrance from the phenyl group.

Table 2: Functional Group Influence on Properties

Mechanistic Insights :

- The -COOH group in this compound can participate in hydrogen bonding and ion-exchange processes, similar to acetic acid-modified biochar used in uranium adsorption studies .

- In contrast, amide groups (e.g., -CONH2) enhance thermal stability and resistance to hydrolysis, making them preferable in pharmaceutical formulations .

Pharmacological and Industrial Relevance

- Biological Activity : Chromene derivatives with -COOH groups exhibit enhanced chelation properties, useful in metal ion sequestration (e.g., uranium recovery via biochar ).

- Industrial Applications : Acetic acid-functionalized compounds are employed in wastewater treatment for heavy metal removal, leveraging their high affinity for cations like U(VI) .

Biological Activity

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, a derivative of chromone, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of chromone derivatives known for their potential therapeutic applications, particularly in oncology and as antioxidants. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antioxidant properties, and mechanisms of action based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 7-hydroxychromone derivatives with acetic anhydride. The product can be characterized using spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity .

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, research has shown that this compound exhibits significant cytotoxic activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The mechanism appears to involve the induction of apoptosis through the down-regulation of anti-apoptotic proteins such as Bcl-2 and the up-regulation of pro-apoptotic proteins like P53 and Bax .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| HCT-116 | 12.3 | Cell cycle arrest |

| HepG2 | 18.7 | DNA fragmentation |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated significant free radical scavenging ability, which is attributed to its phenolic structure that allows for effective electron donation .

Table 2: Antioxidant Activity Assays

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Scavenging | IC50 = 20 µM |

The biological effects of this compound are mediated through several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways by modulating the expression of key regulatory proteins involved in apoptosis.

- Cell Cycle Regulation : It affects cell cycle progression, particularly by inducing G1 phase arrest in cancer cells.

- Antioxidant Defense : By scavenging free radicals, it mitigates oxidative stress, which is a contributing factor in cancer progression.

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The study found that co-treatment enhanced the cytotoxic effects compared to monotherapy, suggesting a potential role as an adjuvant therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid, and what key reaction conditions optimize yield?

- Methodology :

- Step 1 : Synthesize the chromene core via cyclocondensation of substituted phenols with β-keto esters under acidic conditions (e.g., H₂SO₄ catalysis at 80–100°C).

- Step 2 : Introduce the acetic acid moiety at the 8-position through nucleophilic substitution or ester hydrolysis. For example, react the chromene intermediate with bromoacetic acid in DMF using K₂CO₃ as a base (60°C, 12 hours).

- Purification : Recrystallize from ethanol/water (3:1 v/v) or use column chromatography (silica gel, ethyl acetate/hexane gradient).

- Yield Optimization : Control reaction temperature (avoiding side reactions) and stoichiometric ratios (1:1.2 chromene:bromoacetic acid). Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for the chromene ring (δ 6.8–8.2 ppm for aromatic protons), ketone (δ 190–200 ppm in ¹³C), and acetic acid (δ 2.5–3.5 ppm for CH₂ and δ 170–175 ppm for COOH) .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the chromenone and ~1720 cm⁻¹ for the acetic acid).

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~295 m/z) to verify molecular weight.

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained (e.g., slow evaporation from DMSO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

- Methodology :

- Systematic Solubility Testing : Use gravimetric analysis or HPLC to measure solubility in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar solvents (hexane).

- Controlled Conditions : Maintain temperature (25°C ± 0.5°C) and pH (adjust with NaOH/HCl for ionizable groups).

- Data Reconciliation : Apply the Hansen Solubility Parameters (HSP) model to correlate solubility with solvent polarity. Example data table:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 45.2 | 25 |

| Ethanol | 12.8 | 25 |

| Water | 0.3 | 25 |

Q. What experimental approaches are recommended to investigate the inhibitory effects of this compound on cytochrome P450 enzymes?

- Methodology :

- In Vitro Microsomal Assays : Incubate liver microsomes (human or rat) with the compound (1–100 µM) and probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan).

- LC-MS Analysis : Quantify metabolite formation (e.g., 1'-OH midazolam for CYP3A4 activity) .

- Kinetic Studies : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

- Positive Controls : Include ketoconazole (CYP3A4 inhibitor) for validation.

Q. In designing a structure-activity relationship (SAR) study for derivatives, which substituent positions should be prioritized to assess pharmacological activity?

- Key Modifications :

- Phenyl Ring (3-position) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance electrophilicity and potential enzyme binding.

- Oxo Group (4-position) : Replace with thio or amino groups to alter hydrogen-bonding interactions.

- Acetic Acid Chain (8-position) : Explore ester or amide derivatives to modulate bioavailability.

- Assays :

- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2).

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays.

Methodological Considerations

- Crystallography : For novel derivatives, refine crystal structures using SHELXL ( ) to correlate conformation with activity .

- Error Mitigation : In titration-based purity assays (e.g., acetic acid quantification), minimize errors by calibrating equipment and replicating trials (see for error analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.